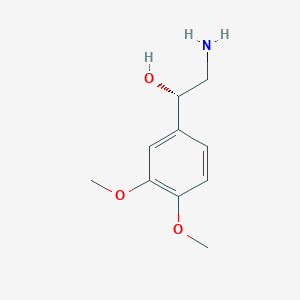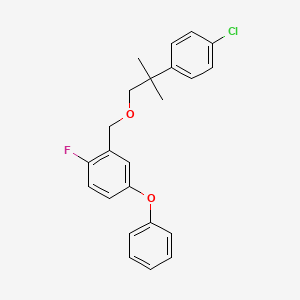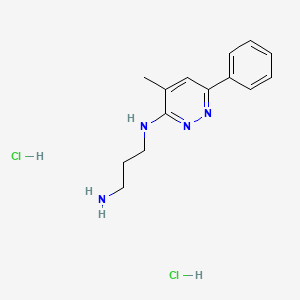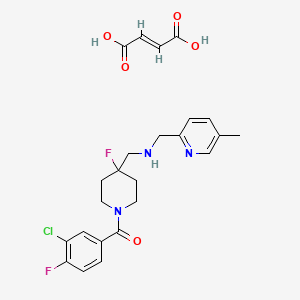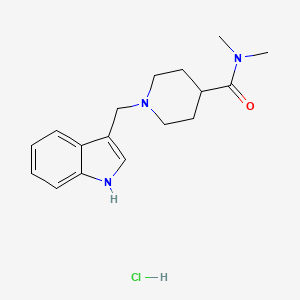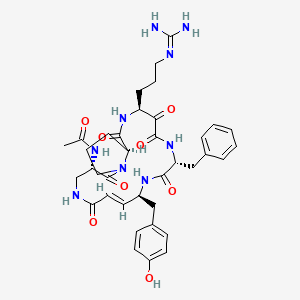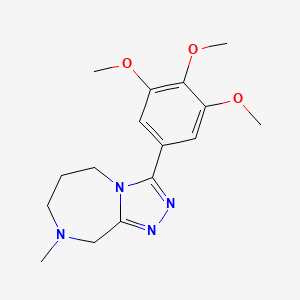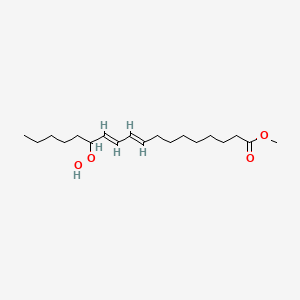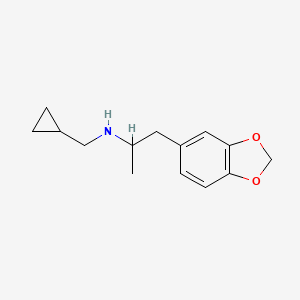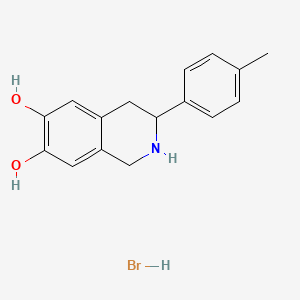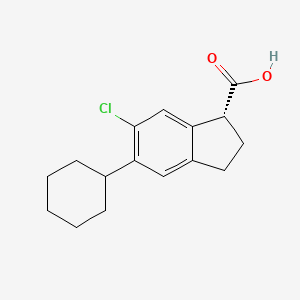
(1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid: is a chiral compound with a unique structure that includes a chlorine atom, a cyclohexyl group, and an indan-1-carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid typically involves the following steps:
Formation of the Indan Ring: The indan ring can be synthesized through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where a cyclohexyl magnesium bromide reacts with the indan ring.
Chlorination: The chlorine atom is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be converted to other functional groups such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products:
Oxidation: Esters, amides, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to desired therapeutic or chemical outcomes.
相似化合物的比较
(1R)-(-)-6-Chloro-5-cyclohexylindan-1-ol: Similar structure but with an alcohol group instead of a carboxylic acid.
(1R)-(-)-6-Chloro-5-cyclohexylindan-1-amine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness:
Functional Group:
Chirality: The specific (1R) configuration adds to its uniqueness, influencing its interaction with chiral environments in biological systems.
This detailed article provides a comprehensive overview of (1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
28998-45-0 |
|---|---|
分子式 |
C16H19ClO2 |
分子量 |
278.77 g/mol |
IUPAC 名称 |
(1R)-6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C16H19ClO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7H2,(H,18,19)/t12-/m1/s1 |
InChI 键 |
OIRAEJWYWSAQNG-GFCCVEGCSA-N |
手性 SMILES |
C1CCC(CC1)C2=C(C=C3[C@@H](CCC3=C2)C(=O)O)Cl |
规范 SMILES |
C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



